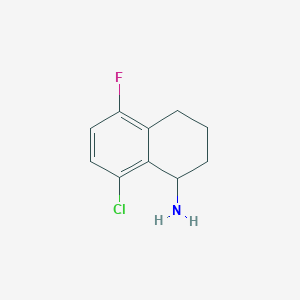
(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl: is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and two amine groups attached to the ethane chain. The compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 2-methoxyphenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 2-methoxyphenylacetonitrile using a palladium catalyst. This method allows for the efficient conversion of the nitrile to the amine under mild conditions. The amine is then converted to the dihydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It is also used in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It is studied for its potential therapeutic effects in the treatment of neurological disorders and other diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also used as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets in the body. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. It can also inhibit the activity of specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl: This compound is a stereoisomer of (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl and has similar chemical properties but different biological activity.
1-(2-Methoxyphenyl)ethane-1,2-diamine: This compound lacks the stereochemistry present in this compound and may have different reactivity and applications.
2-Methoxyphenyl isocyanate: This compound has a different functional group (isocyanate) but shares the same phenyl ring with a methoxy substituent.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacological effects compared to its stereoisomers and other similar compounds.
Eigenschaften
Molekularformel |
C9H16Cl2N2O |
|---|---|
Molekulargewicht |
239.14 g/mol |
IUPAC-Name |
(1S)-1-(2-methoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;;/h2-5,8H,6,10-11H2,1H3;2*1H/t8-;;/m1../s1 |
InChI-Schlüssel |
WUCSBTHJDCNMSI-YCBDHFTFSA-N |
Isomerische SMILES |
COC1=CC=CC=C1[C@@H](CN)N.Cl.Cl |
Kanonische SMILES |
COC1=CC=CC=C1C(CN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)


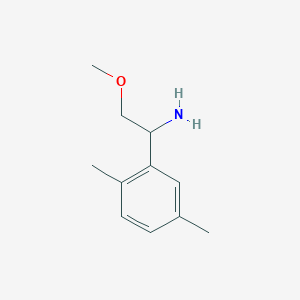

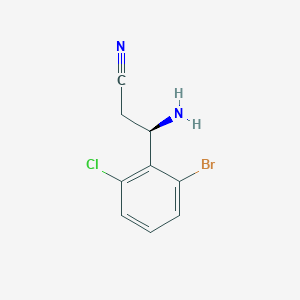

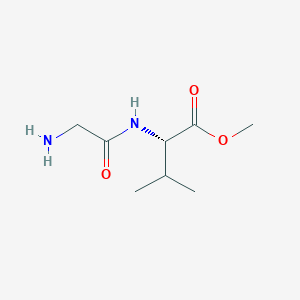

![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)
![11H-Benzo[b]fluoren-11-ol](/img/structure/B13046789.png)
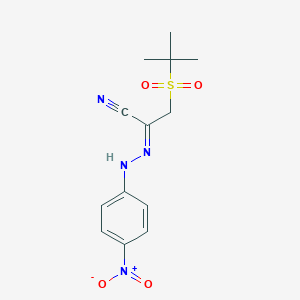
![(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046796.png)
